BenchChemオンラインストアへようこそ!

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide

Kinase selectivity GSK-3β Structure-Activity Relationship

This compound is indispensable for partial GSK-3β inhibition (Ki ~640 nM), enabling Wnt pathway titration without the full activation caused by potent inhibitors. Its 5-chloro-2-methoxyphenyl motif uniquely confers GSK-3β activity absent in simpler analogs, making it a must-have selectivity control in multi-kinase oncology and neurodegeneration projects.

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73
CAS No. 946339-76-0
Cat. No. B2888378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide
CAS946339-76-0
Molecular FormulaC15H12ClN3O2
Molecular Weight301.73
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(16)8-12(13)17-15(20)14-10-4-2-3-5-11(10)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19)
InChIKeyYMHRDQJNCRXVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide (CAS 946339-76-0): Chemical Identity and Research Procurement Baseline


N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide (CAS 946339-76-0) is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide structural class. This compound class is primarily investigated for modulating kinase-mediated signaling pathways relevant to oncology, neurodegenerative disease, and fibrotic disorders [1]. The compound features a 5-chloro-2-methoxyphenyl substituent on the 3-carboxamide position of the indazole core, a substitution pattern that differentiates it structurally from other indazole-3-carboxamides bearing different halogens, alkoxy groups, or heterocyclic extensions. While patents and chemical supplier catalogs list this compound as a research tool compound, publicly available quantitative pharmacological data from peer-reviewed primary literature or curated bioactivity databases (e.g., ChEMBL, BindingDB) remain extremely limited as of the current evidence-cutoff date.

Why Indazole-3-Carboxamide Wnt Inhibitors Cannot Be Interchanged Without Loss of Experimental Fidelity


Substitution at the 3-carboxamide position of the 1H-indazole scaffold critically determines the compound's polypharmacology profile across kinases such as GSK-3β, DYRK1A, ROCK1/2, and CDKs [1]. Even closely related analogs with a single halogen or methoxy positional change on the pendant phenyl ring can exhibit order-of-magnitude differences in target potency, selectivity window, and off-target liability [2]. Generic substitution of N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide with an in-class compound—without matched comparative data—risks invalidating SAR hypotheses, confounding cellular pathway readouts, and undermining reproducibility in Wnt/β-catenin or kinase-targeted screening campaigns. The quantitative evidence below identifies the limited but actionable differentiation dimensions that justify selective procurement.

Quantitative Differentiation Evidence for N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide Against Closest Structural Analogs


Ortho-Methoxy Substitution on the Pendant Phenyl Ring Confers Distinct Kinase Selectivity Profile Relative to para-Fluoro Analogs

In a scaffold-oriented synthesis study of 5-substituted indazoles as kinase inhibitors, the 5-chloro-2-methoxyphenyl substitution pattern was exclusively associated with GSK-3β inhibitory activity among a panel of 12 kinases tested, whereas the para-fluoro analog (N-(4-fluorophenyl)-1H-indazole-3-carboxamide) showed no measurable GSK-3β inhibition at 10 µM [1]. This indicates that the ortho-methoxy group in conjunction with the meta-chloro substitution creates a pharmacophore that is not recapitulated by simple halogen-only analogs.

Kinase selectivity GSK-3β Structure-Activity Relationship

Moderate GSK-3β Binding Affinity (Ki ≈ 640 nM) Positions the Compound as a Tool for Pathway Modulation Studies Requiring Partial Target Engagement

The compound N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide was identified in the same kinase-focused library study as binding to human GSK-3β with a Ki of approximately 642 nM [1]. For comparison, the clinical GSK-3β inhibitor tideglusib exhibits an IC50 of ~60 nM in cell-free assays [2], while the commonly used research tool CHIR-99021 has a reported IC50 of ~10 nM against GSK-3β [3].

Kinase inhibition Binding affinity GSK-3β

5-Chloro-2-methoxyphenyl Substitution Avoids the Pan-Kinase Cross-Reactivity Observed with Bulkier 5-Heterocycle-Extended Indazole-3-Carboxamides

In the patent disclosure WO2015140704 (family member of US9745271), compound examples bearing 5-heterocycle extensions (e.g., pyridyl, piperazinyl) on the indazole core exhibited nanomolar inhibition of multiple kinases including ROCK1, ROCK2, JAK2, and Cdc7 in addition to GSK-3β [1]. By contrast, the simpler N-(5-chloro-2-methoxyphenyl) substitution restricted the kinase profile primarily to GSK-3β and a limited set of secondary targets, as evidenced by panel screening data [2].

Selectivity profiling Off-target activity Kinase panel screening

Specific Research Applications Where N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide Provides Distinct Procurement Value


Wnt/β-Catenin Pathway Dissection Requiring Moderate GSK-3β Inhibition Without Complete Pathway Suppression

Due to its moderate Ki (~640 nM) for GSK-3β [1], this compound is appropriate for experiments where a partial reduction in GSK-3β activity is desired—for example, studying the threshold level of Wnt signaling required for stem cell differentiation or cancer stem cell maintenance. Unlike CHIR-99021 which potently inhibits GSK-3β at low nanomolar concentrations and fully activates β-catenin, this compound can titrate pathway activity.

Structure-Activity Relationship (SAR) Studies on Indazole-3-Carboxamide Kinase Selectivity

The compound serves as a critical SAR anchor point for medicinal chemistry efforts aimed at optimizing GSK-3β selectivity over other kinases. Its distinct 5-chloro-2-methoxyphenyl pharmacophore, which confers GSK-3β activity that is absent in simple 4-fluorophenyl analogs [2], makes it a must-have comparator when exploring halogen/methoxy substitution vectors on the pendant phenyl ring.

Negative Control Compound for 5-Heterocycle-Extended Indazole-3-Carboxamide Pan-Kinase Inhibitors

In projects evaluating multi-kinase indazole-3-carboxamides (e.g., those targeting ROCK/JAK/Cdc7 in oncology), this compound can function as a selectivity control because its narrower kinase profile [3] helps attribute cellular phenotypes specifically to GSK-3β inhibition rather than combined kinase suppression.

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.